Dimetan

Description

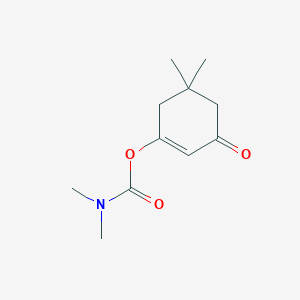

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethyl-3-oxocyclohexen-1-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)6-8(13)5-9(7-11)15-10(14)12(3)4/h5H,6-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEQSCBLCCNACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)OC(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041872 |

Source

|

| Record name | Dimetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-15-6 |

Source

|

| Record name | Dimetan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215ZV6RPXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimetan Insecticide: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimetan is a synthetic pyrazole and carbamate insecticide historically used for the control of various insect pests.[1] Like other carbamate insecticides, its efficacy stems from its ability to disrupt the normal functioning of the insect nervous system.[1] The primary molecular target of Dimetan is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Understanding the precise mechanism of this interaction is crucial for the development of novel insecticides, the assessment of toxicological risks, and the management of insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The toxic effects of Dimetan are a direct consequence of its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate this signal, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid.

Reversible Inhibition by Dimetan

Dimetan, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase.[1] The carbamate moiety of the Dimetan molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoylated enzyme can be slowly hydrolyzed, regenerating the active enzyme. This reversibility distinguishes carbamate insecticides from organophosphates, which cause irreversible inhibition.

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Dimetan.

Diagram of Acetylcholinesterase Inhibition by Dimetan.

Quantitative Analysis of AChE Inhibition

While specific quantitative data for Dimetan's inhibition of acetylcholinesterase (e.g., IC50 or Ki values) were not found in the reviewed literature, the potency of a cholinesterase inhibitor is typically determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Data for Carbamate Insecticide AChE Inhibition (Hypothetical for Dimetan)

| Parameter | Value | Units | Conditions |

| Dimetan IC50 | Data Not Available | µM | Source: Not Found |

| Carbaryl IC50 | ~0.1 - 10 | µM | Varies by species and assay conditions |

| Aldicarb IC50 | ~0.01 - 1 | µM | Varies by species and assay conditions |

Note: The values for Carbaryl and Aldicarb are provided for comparative context and are approximate ranges found in toxicological literature. Specific values depend heavily on the experimental setup.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman method, which could be used to determine the IC50 value of Dimetan.

Principle of the Ellman Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or insect)

-

Dimetan (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for Dimetan (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram outlines the workflow for the AChE inhibition assay.

Workflow for an Acetylcholinesterase Inhibition Assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Prepare a stock solution of Dimetan in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

-

-

Assay Setup (in a 96-well microplate):

-

Test wells: Add buffer, DTNB solution, AChE solution, and a specific concentration of the Dimetan dilution.

-

Control wells (100% activity): Add buffer, DTNB solution, AChE solution, and the solvent used for Dimetan.

-

Blank wells: Add buffer, DTNB solution, and the solvent. Do not add AChE.

-

-

Pre-incubation:

-

Pre-incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each Dimetan concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the Dimetan concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Toxicological Significance

The inhibition of acetylcholinesterase by Dimetan is the primary mechanism of its toxicity to insects. The resulting accumulation of acetylcholine leads to a state of hyperexcitability of the nervous system, characterized by tremors, convulsions, and paralysis, ultimately leading to the death of the organism. While designed to be more toxic to insects than mammals, carbamates can also inhibit mammalian AChE, and exposure can lead to similar signs of cholinergic toxicity.

Conclusion

Dimetan exerts its insecticidal effect through the reversible inhibition of acetylcholinesterase, a fundamental enzyme in the nervous system. This action disrupts the normal transmission of nerve impulses, leading to the death of the insect. While the qualitative mechanism is well-established for carbamate insecticides, a lack of publicly available quantitative data for Dimetan highlights the need for further research to fully characterize its inhibitory potency. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a comprehensive understanding of its efficacy and toxicological profile.

References

Cholinesterase Inhibition by Dimetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetan, a dimethylcarbamate insecticide, functions as a cholinesterase inhibitor. This technical guide provides an in-depth overview of the core principles of cholinesterase inhibition by carbamates, with a specific focus on Dimetan. Due to the limited availability of specific kinetic data for Dimetan in publicly accessible literature, this document leverages data from analogous dimethylcarbamate compounds to illustrate the fundamental mechanisms and quantitative parameters of this class of inhibitors. The guide details the mechanism of action, presents representative kinetic data, and provides a comprehensive experimental protocol for assessing cholinesterase inhibition. Visualizations of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the subject matter. This document is intended for researchers, scientists, and professionals involved in drug development and insecticide research.

Introduction to Cholinesterase and its Inhibition

Cholinesterases are a family of enzymes crucial for the termination of nerve impulses at cholinergic synapses. They catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for preventing the continuous stimulation of postsynaptic receptors.[1] There are two primary types of cholinesterases: acetylcholinesterase (AChE), predominantly found in the nervous system and red blood cells, and butyrylcholinesterase (BChE), which is present in plasma, liver, and other tissues.

Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is harnessed in the therapeutic management of conditions like Alzheimer's disease and myasthenia gravis.[1] Conversely, the toxic effects of certain pesticides, including carbamates like Dimetan, are also a direct consequence of cholinesterase inhibition.

Dimetan: A Dimethylcarbamate Cholinesterase Inhibitor

Dimetan, with the chemical name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate and CAS Registry Number 122-15-6, is classified as a dimethylcarbamate insecticide. Its mode of action is through the inhibition of cholinesterase, with a mechanism of action reported to be similar to that of physostigmine, a well-characterized carbamate cholinesterase inhibitor.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides, including Dimetan, are considered pseudo-irreversible inhibitors of cholinesterases.[2][3] The inhibitory process involves the carbamylation of a serine residue within the active site of the enzyme. This process can be broken down into two main steps:

-

Formation of a Carbamylated Enzyme: The carbamate inhibitor binds to the active site of the cholinesterase enzyme. The carbamoyl group of the inhibitor is then transferred to the hydroxyl group of the active site serine, forming a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[4]

-

Decarbamylation (Spontaneous Reactivation): Unlike the essentially irreversible phosphorylation caused by organophosphate inhibitors, the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.[3] The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis, leading to a prolonged but not permanent inhibition.

The overall reaction can be summarized as follows:

E + CX ⇌ E-CX → E-C + X E-C + H₂O → E + COH

Where:

-

E represents the cholinesterase enzyme.

-

CX is the carbamate inhibitor.

-

E-CX is the reversible enzyme-inhibitor complex.

-

E-C is the carbamylated (inactive) enzyme.

-

X is the leaving group.

-

COH is the carbamic acid, which is unstable and degrades.

Signaling Pathway of Cholinesterase Inhibition by Dimetan

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Dimetan (CAS 122-15-6)

This guide provides a comprehensive overview of the chemical and physical properties of Dimetan (CAS 122-15-6), an insecticide belonging to the carbamate class. The information is compiled for use in research, drug development, and safety assessments.

Chemical Identity and Structure

Dimetan, chemically known as 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate, is a synthetic compound developed as an insecticide.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical to nerve function.[3]

-

IUPAC Name: 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate[2]

-

CAS Name: Dimethylcarbamic acid 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester[1]

-

Synonyms: 5,5-dimethyldihydroresorcinol dimethylcarbamate, G-19258[1][4]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Dimetan. These values are essential for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ | [1][5][6] |

| Molecular Weight | 211.26 g/mol | [1][5][6] |

| Physical State | Solid, Crystals | [1][3] |

| Melting Point | 45-46 °C | [1][4][7] |

| Boiling Point | 292.5 °C at 760 mmHg170-180 °C at 11 mmHg122-124 °C at 0.3 mmHg | [1][5][6] |

| Density | 1.09 g/cm³ | [5][6] |

| Vapor Pressure | 0.00183 mmHg at 25 °C | [5][6][8] |

| Refractive Index | 1.499 |[5][6] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | 3.15 g/100 mL (31.5 g/L) at 20 °C0.14 M | [1][6][9] |

| LogP (Octanol-Water Partition Coefficient) | 1.95760 | [5][6] |

| Solvent Solubility | Freely soluble in alcohol, acetone, ether. Moderately soluble in petroleum ether, gasoline, cyclohexane. | [1] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų |[5][6] |

Mechanism of Action: Acetylcholinesterase Inhibition

Dimetan functions as a cholinesterase inhibitor, a mechanism it shares with other carbamate and organophosphate insecticides.[1][3][10] It binds to the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in paralysis and death of the insect.[10]

Caption: Mechanism of Dimetan as an acetylcholinesterase inhibitor.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Dimetan are not publicly available in modern literature; original methods are cited in patents from the 1950s.[1] However, the following section describes a generalized, standard procedure for determining a key property like melting point, which would be analogous to the methods used.

General Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard workflow for determining the melting point of a crystalline solid like Dimetan.

-

Sample Preparation: A small amount of the crystalline Dimetan is finely powdered. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or temperature probe.

-

Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

Final Reading: The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Caption: Generalized workflow for melting point determination.

Safety and Toxicology

Dimetan is classified as toxic.[6] As a cholinesterase inhibitor, it poses significant risks if ingested, inhaled, or absorbed through the skin.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

-

GHS Classification: Acute toxicity, oral (Danger)[6]

-

Hazard Statement: H301: Toxic if swallowed[6]

-

Safety Instructions: S36/S37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[6]

References

- 1. Dimetan? [drugfuture.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Dimetan (Ref: ENT 24728) [vuh-la-sitem03.herts.ac.uk]

- 4. Cas 122-15-6,5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate | lookchem [lookchem.com]

- 5. CAS#:122-15-6 | 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. Cas 122-15-6,5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate | lookchem [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. gestis.dguv.de [gestis.dguv.de]

- 10. epa.gov [epa.gov]

Navigating the Nuances of Carbamate and Organophosphate Insecticides: A Technical Examination

A Note on Nomenclature: The historical record surrounding agricultural insecticides can be complex, with similar-sounding names for distinct chemical compounds. This guide addresses the specific request for information on "Dimetan," a dimethylcarbamate insecticide. However, due to the limited detailed historical and experimental data available for this specific compound, and the common confusion with the widely used organophosphate insecticide "Dimethoate," this document is structured in two parts. The first section provides the available technical information for Dimetan. The second, more extensive section, offers a comprehensive technical guide to Dimethoate, a compound with a rich history of agricultural use and a substantial body of scientific literature.

Part 1: Dimetan - A Profile of a Lesser-Known Carbamate Insecticide

Dimetan is the common name approved by the Entomological Society of America for the dimethylcarbamate insecticide with the chemical name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate.[1] While recognized, it does not have an ISO common name.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Dimetan is presented below.

| Property | Value | Reference |

| CAS Registry Number | 122-15-6 | [1] |

| Molecular Formula | C11H17NO3 | [1] |

| Molecular Weight | 211.26 g/mol | [2] |

| Chemical Class | Dimethylcarbamate | [1] |

| Synonyms | G-19258, ENT-24,728 | [2] |

Historical Use and Availability of Data

Part 2: Dimethoate - An In-Depth Technical Guide to a Widely Used Organophosphate Insecticide

Dimethoate is a broad-spectrum, systemic, and contact organophosphate insecticide and acaricide.[3][4] It was first patented and introduced in the 1950s by American Cyanamid.[3][4] Its systemic properties, which allow it to be absorbed and translocated throughout the plant, made it a popular choice for controlling a wide range of sucking and chewing insects.[3][5]

Chemical and Physical Properties

The key chemical and physical properties of Dimethoate are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 60-51-5 | [4] |

| Molecular Formula | C5H12NO3PS2 | [4] |

| Molar Mass | 229.26 g/mol | [4] |

| Appearance | Grey-white crystalline solid | [4] |

| Solubility in water | 2.5 g/100 ml | [4] |

| Melting Point | 43 to 45 °C | [4] |

| Boiling Point | 117 °C at 10 Pa | [4] |

| Trade Names | Cygon, Rogor, De-fend, B-58 | [3][4] |

Mode of Action

Like other organophosphates, Dimethoate's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is essential for the normal functioning of the central nervous system in insects, as it breaks down the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve impulses, which results in paralysis and ultimately the death of the insect.[5]

Historical Agricultural Applications

Dimethoate has been used on a wide variety of crops to control numerous pests.

| Crop | Target Pests | Reference |

| Alfalfa | Aphids, Leafhoppers | [6] |

| Citrus | Mites, Aphids, Thrips | [5] |

| Cotton | Aphids, Mites, Whiteflies | [5] |

| Soybeans | Leafhoppers, Mites | [6] |

| Potatoes | Aphids, Leafhoppers, Leafminers | [6] |

| Wheat | Aphids | [5] |

Efficacy Data

The following table summarizes the efficacy of Dimethoate against various pests on different crops from supervised trials.

| Crop | Country | Application Rate (kg ai/ha) | Residues (mg/kg) at intervals (days) after application | Reference |

| 1-2 | 4 | |||

| Beans (French) | UK | 0.1% | 0.7 | - |

| Brussels Sprouts | UK | 0.750 | 0.5 | 0.1 |

| Cabbage | UK | 0.04% | 1.3 | 0.5 |

| Carrots | UK | 1.0 (3 applications) | - | - |

Environmental Fate and Toxicology

Dimethoate is relatively non-persistent in soil, with a half-life ranging from 2.5 to 31 days, depending on soil type and moisture content.[4] In water, its degradation is pH-dependent, with a half-life of 12 days at pH 9, while it is stable at pH 2-7.[3] A major degradation product of Dimethoate is omethoate, which is a more potent AChE inhibitor and thus more toxic than the parent compound.[3][4]

Toxicological Data

| Organism | Route | LD50 | Reference |

| Rat | Oral | 150-400 mg/kg | [3] |

| Mouse | Oral | 150 mg/kg | [3] |

| Mallard Duck | Oral | 41.7-63.5 mg/kg | [3] |

| Japanese Quail | Dietary (5-day) | 341 ppm | [3] |

Experimental Protocols

Protocol for Determining Acetylcholinesterase Inhibition

This protocol outlines a general method for assessing the in vitro inhibition of acetylcholinesterase by an insecticide like Dimethoate.

Regulatory History and Current Status

The use of Dimethoate has been subject to regulatory review and restrictions in many countries due to concerns about its toxicity to non-target organisms and potential human health risks.[3] For example, in 2011, the Australian Pesticides and Veterinary Medicines Authority (APVMA) banned the use of dimethoate-containing products in home gardens on food-producing plants.[4] In the United States, the Environmental Protection Agency (EPA) has also cancelled its use on several crops.[4] Despite these restrictions, Dimethoate remains an important tool in integrated pest management programs in various parts of the world.[3]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dimethoate - Wikipedia [en.wikipedia.org]

- 5. How Dimethoate Provides Effective Systemic Control Against Crop Pests [jindunchemical.com]

- 6. DIMETHOATE 400 EC | FMC Ag US [ag.fmc.com]

The Synthesis and Chemical Profile of Dimetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of Dimetan, a dimethylcarbamate insecticide. The document details a representative experimental protocol for its synthesis and elucidates its mechanism of action as a cholinesterase inhibitor through a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

Dimetan, with the IUPAC name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate, is a carbamate ester.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Dimetan

| Identifier | Value |

| CAS Number | 122-15-6[2] |

| Molecular Formula | C11H17NO3[2] |

| Molecular Weight | 211.26 g/mol [2] |

| IUPAC Name | 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate[1] |

| Synonyms | 5,5-dimethyldihydroresorcinol dimethylcarbamate, G-19258[2] |

Table 2: Physicochemical Properties of Dimetan

| Property | Value |

| Melting Point | 45-46 °C[2] |

| Boiling Point | 170-180 °C at 11 mmHg; 122-124 °C at 0.3 mmHg[2] |

| Water Solubility | 3.15 g/100 mL at 20 °C[2] |

| Solubility | Freely soluble in alcohol, acetone, and ether. Moderately soluble in petroleum ether, gasoline, and cyclohexane.[2] |

| Appearance | Crystals from cyclohexane[2] |

Synthesis of Dimetan

The synthesis of Dimetan involves the reaction of 5,5-dimethyldihydroresorcinol with dimethylcarbamoyl chloride.[2] This reaction is a standard method for the preparation of carbamate esters from phenolic compounds.

Synthesis Workflow

The logical workflow for the synthesis of Dimetan is depicted in the following diagram.

References

Toxicological Profile of Dimetan Insecticide: An In-depth Technical Guide

Disclaimer: Comprehensive toxicological data for the specific insecticide Dimetan (CAS No. 122-15-6) is limited in publicly available scientific literature. This guide summarizes the available information on Dimetan and supplements it with a general toxicological profile of dimethylcarbamate insecticides, the chemical class to which Dimetan belongs. This approach provides a scientifically grounded overview of its expected toxicological properties.

Executive Summary

Chemical Identity and Properties of Dimetan

| Property | Value |

| Common Name | Dimetan |

| IUPAC Name | 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate |

| CAS Registry Number | 122-15-6[1] |

| Chemical Formula | C₁₁H₁₇NO₃[1] |

| Molecular Weight | 211.26 g/mol |

| Chemical Class | Dimethylcarbamate Insecticide[1] |

| Physical State | Solid |

| Solubility | Readily soluble in water |

Mechanism of Action

Dimetan, like other carbamate insecticides, exerts its toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that carries signals between nerve cells. After a nerve signal is transmitted, AChE rapidly breaks down ACh to terminate the signal. Carbamate insecticides bind to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of nerve fibers, which manifests as the signs of toxicity. Unlike organophosphates, the binding of carbamates to AChE is reversible.[2][3]

References

The Environmental Fate of Dimetan (Dimetilan) in Soil: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan, also known as Dimetilan (CAS No. 122-15-6), is a carbamate insecticide. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its potential ecological impact. Carbamate pesticides are known for their characteristic mode of action as acetylcholinesterase inhibitors. In the soil environment, their persistence and mobility are influenced by a combination of chemical, physical, and biological factors. While specific experimental data on the environmental fate of Dimetan in soil is notably scarce in publicly available scientific literature, this guide synthesizes the available information and provides a framework for understanding its expected behavior based on its chemical class and established scientific principles.

Physicochemical Properties and Mobility in Soil

The mobility of a pesticide in soil is largely governed by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. For Dimetan, an estimated Koc value of 12 suggests a very high potential for mobility in soil. This low adsorption indicates a weak affinity for soil organic matter and clay particles, implying that Dimetan is likely to move with soil water, potentially leading to leaching into lower soil profiles and groundwater.

Volatilization from moist soil surfaces is not anticipated to be a significant dissipation pathway for Dimetan.

Table 1: Soil Mobility and Adsorption of Dimetan (Dimetilan)

| Parameter | Value | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | 12 (estimated) | Very High Mobility | PubChem |

| Volatilization from Moist Soil | Not an important fate process | Low potential for atmospheric dissipation from soil | PubChem |

Degradation in Soil

General Degradation Pathways for Carbamate Insecticides

For carbamate insecticides as a class, degradation in the soil is a complex process involving both microbial and chemical pathways.

-

Hydrolysis: The initial and often primary step in the degradation of many carbamate insecticides is the hydrolysis of the ester bond. This process is significantly influenced by soil pH, with degradation rates generally increasing under alkaline conditions.

-

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of carbamates. Bacteria and fungi can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. The rate of microbial degradation is dependent on soil temperature, moisture, pH, organic matter content, and the composition of the microbial community.

While specific biodegradation data for Dimetan is unavailable, it is expected to undergo degradation through these general pathways.

Table 2: Soil Degradation of Dimetan (Dimetilan)

| Parameter | Value | Remarks | Source |

| Aerobic Soil Half-Life (DT50) | Data not available | Experimental data is needed to determine the persistence of Dimetan in soil. | - |

| Anaerobic Soil Half-Life (DT50) | Data not available | - | - |

| Primary Degradation Pathway | Hydrolysis and Microbial Degradation (expected) | Based on the general behavior of carbamate insecticides. | General Literature |

Experimental Methodologies

To determine the environmental fate of a pesticide like Dimetan in soil, a series of standardized laboratory and field studies are typically conducted. The following protocols, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), would be appropriate for generating the necessary data for Dimetan.

Soil Degradation Studies (Aerobic and Anaerobic)

These studies are designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

-

Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark at a constant temperature and moisture content. The concentration of the parent compound and any significant metabolites are measured at various time intervals.

-

Apparatus: Incubation vessels (e.g., biometer flasks), controlled environment chamber, analytical instrumentation (HPLC or GC-MS).

-

Procedure:

-

Select and characterize the soil(s) to be used (e.g., texture, pH, organic carbon content, microbial biomass).

-

Apply the test substance (often radiolabelled for ease of tracking) to the soil at a known concentration.

-

Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil samples under either aerobic (with a continuous supply of air) or anaerobic (in the absence of oxygen, often after flooding the soil) conditions.

-

At predetermined intervals, extract soil subsamples and analyze for the parent compound and transformation products.

-

The dissipation time (DT50 and DT90) values are calculated from the degradation curve.

-

Soil Adsorption/Desorption Studies

These studies measure the extent to which a pesticide binds to different soil types.

-

Principle: A solution of the test substance is equilibrated with a soil sample. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil.

-

Apparatus: Shaker, centrifuge, analytical instrumentation.

-

Procedure:

-

Prepare a stock solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl2 solution).

-

Add a known volume of the solution to several soil samples with varying organic carbon content and texture.

-

Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours).

-

Separate the soil and solution phases by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

Calculate the soil adsorption coefficient (Kd) and normalize it to the organic carbon content to obtain the Koc value.

-

For desorption, the supernatant is replaced with a fresh solution without the test substance, and the amount of the substance that leaches back into the solution is measured.

-

Residue Analysis in Soil

Accurate and sensitive analytical methods are essential for quantifying the concentration of the parent pesticide and its metabolites in soil extracts.

-

Extraction: A suitable solvent or combination of solvents is used to extract the analytes from the soil matrix. Common techniques include shaking, sonication, or accelerated solvent extraction (ASE). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

-

Cleanup: The soil extract is often "cleaned up" to remove interfering co-extractives using techniques like solid-phase extraction (SPE).

-

Determination: The final determination of the analyte concentrations is typically performed using chromatographic techniques such as:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

-

Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity.

-

Visualizations

Conclusion and Future Research Directions

The available data, although limited, suggests that Dimetan (Dimetilan) is a mobile pesticide in the soil environment with a high potential for leaching. Its persistence is currently unknown due to a lack of experimental degradation data. Based on its chemical structure as a carbamate, it is expected to degrade through hydrolysis and microbial action, with the rate being highly dependent on soil properties and environmental conditions.

To conduct a thorough environmental risk assessment for Dimetan, further research is imperative. Key research needs include:

-

Laboratory and field studies to determine the soil degradation half-life (DT50) of Dimetan in a variety of soil types and environmental conditions.

-

Metabolite identification studies to elucidate the specific degradation pathway of Dimetan in soil and to assess the potential toxicity of its transformation products.

-

Leaching studies using soil columns or lysimeters to experimentally validate the high mobility predicted by the estimated Koc value.

By addressing these knowledge gaps, a more complete and accurate understanding of the environmental fate of Dimetan in soil can be achieved, enabling more informed regulatory decisions and sustainable use practices.

An In-depth Technical Guide to the Degradation Pathways of Dimethoate in Aquatic Environments

Disclaimer: The term "Dimetan" was not found in the scientific literature during the initial search. Based on the retrieved information, it is highly probable that this is a typographical error and the intended compound is Dimethoate , a widely studied organophosphate insecticide. This guide proceeds under the assumption that "Dimetan" refers to "Dimethoate."

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide Dimethoate in aquatic environments. It covers the primary abiotic and biotic degradation mechanisms, identifies key transformation products, and presents quantitative data on degradation kinetics. Detailed experimental protocols for studying Dimethoate degradation are also provided, along with visual representations of the degradation pathways.

Introduction to Dimethoate and its Environmental Fate

Dimethoate (O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate) is a systemic insecticide and acaricide used to control a broad spectrum of insects and mites on various agricultural crops.[1][2] Its relatively high water solubility and low soil sorption capacity mean it has the potential to contaminate aquatic environments through runoff and leaching.[1][3] The primary dissipation routes for Dimethoate in aquatic systems are hydrolysis, photolysis, and microbial degradation.[1][3][4] A significant aspect of its environmental fate is the transformation to omethoate, its oxygen analog, which is a more potent acetylcholinesterase inhibitor and thus more toxic than the parent compound.[1][2][5][6]

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of Dimethoate without the involvement of microorganisms. The two main abiotic pathways in aquatic environments are hydrolysis and photolysis.

Hydrolysis is a major degradation pathway for Dimethoate in water, particularly under alkaline conditions.[1][3] The rate of hydrolysis is significantly influenced by pH and temperature.[2][3] Dimethoate is relatively stable in acidic to neutral water but degrades rapidly in alkaline solutions.[4][6][7] The primary hydrolysis product is omethoate, though further degradation to less toxic compounds can occur.[1][6]

The degradation of Dimethoate via hydrolysis can be described by the following simplified reaction:

-

Dimethoate → Omethoate + other degradation products

Photolysis, or degradation by light, is generally considered a minor dissipation pathway for Dimethoate in aquatic environments.[1] However, the rate of photolysis can be enhanced in the presence of catalysts such as iron (III) species or photosensitizers like titanium dioxide (TiO2) and zinc oxide (ZnO).[1][8][9][10] Photocatalytic degradation can lead to the complete mineralization of the pesticide.[8][9]

Biotic Degradation Pathway

Biotic degradation, or biodegradation, involves the breakdown of Dimethoate by microorganisms. Several bacterial and fungal species have been identified that can utilize Dimethoate as a source of carbon and phosphorus.[1][10][11] This process can lead to the complete mineralization of the compound to carbon dioxide, water, and inorganic phosphates.[12]

Microbial degradation is a significant pathway for Dimethoate dissipation in natural waters containing microbial populations.[1][12] The rate of biodegradation is influenced by factors such as the microbial population density, temperature, pH, and the availability of other nutrients.[3][12]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of Dimethoate in aquatic environments found in the literature.

Table 1: Half-life of Dimethoate in Water

| Condition | pH | Temperature (°C) | Half-life | Reference(s) |

| Distilled Water | 3 | 25 | 124 days | [13] |

| Distilled Water | 7 | 25 | 104 days | [13] |

| Distilled Water | 9 | 25 | 5.7 days | [13] |

| Tap Water | - | 25 | - | [13] |

| Soil | - | - | 2.5 - 31 days | [2] |

| Plants | - | - | 2 - 5 days | [4] |

| Raw Water | - | - | 18 hours - 8 weeks | [14] |

| Alkaline Solution | 9 | - | 12 days | [15] |

| Alkaline Solution | 11 | - | < 1 hour | [6] |

Table 2: Biodegradation of Dimethoate by Microorganisms

| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time | Reference(s) |

| Xanthomonas campestris pv. Translucens | 5 | 97.8 | 32 days | [15] |

| Aspergillus fumigatus | 5 | 91.2 | 32 days | [15] |

| Pseudomonas sp. (EB20) | 10 | Not specified | Not specified | [16] |

| Effective Microorganisms (EM) | 120 (tolerated) | Complete | 3 days | [12] |

Experimental Protocols

This section outlines generalized methodologies for conducting laboratory-based studies on Dimethoate degradation in aquatic environments.

-

Preparation of Solutions: Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, and 9).

-

Spiking: Add a known concentration of Dimethoate to each buffered solution in sterile containers.

-

Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the concentration of Dimethoate and its degradation products (e.g., omethoate) in the collected samples using appropriate analytical techniques such as HPLC or GC-MS.

-

Data Analysis: Calculate the rate of hydrolysis and the half-life of Dimethoate at each pH.

-

Preparation of Solutions: Prepare aqueous solutions of Dimethoate in photolysis-grade water. For photocatalysis studies, add a specific concentration of the catalyst (e.g., TiO2).

-

Spiking: Add a known concentration of Dimethoate to the solutions in quartz tubes or other UV-transparent vessels.

-

Irradiation: Expose the samples to a light source that simulates sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to measure any hydrolysis.

-

Sampling: Collect samples at various time points during irradiation.

-

Analysis: Determine the concentration of Dimethoate in the samples.

-

Data Analysis: Calculate the photodegradation rate and half-life.

-

** inoculum Preparation:** Use a microbial consortium from a relevant environmental source (e.g., river water) or a pure culture of a known Dimethoate-degrading microorganism.

-

Medium Preparation: Prepare a mineral salts medium with Dimethoate as the sole carbon source.

-

Inoculation and Incubation: Inoculate the medium with the prepared inoculum and incubate under controlled conditions (temperature, shaking).

-

Sampling: Aseptically collect samples at regular intervals.

-

Analysis: Measure the concentration of Dimethoate and monitor microbial growth (e.g., by optical density).

-

Data Analysis: Determine the biodegradation rate of Dimethoate.

-

High-Performance Liquid Chromatography (HPLC): A common technique for the separation and quantification of Dimethoate and its polar metabolites. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of Dimethoate and its volatile degradation products.[17][18]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Dimethoate in aquatic environments and a general workflow for studying its degradation.

Caption: Overview of Dimethoate Degradation Pathways.

References

- 1. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethoate - Wikipedia [en.wikipedia.org]

- 3. ccme.ca [ccme.ca]

- 4. cdn.who.int [cdn.who.int]

- 5. Dimethoate and omethoate in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]

- 6. Dimethoate (EHC 90, 1989) [inchem.org]

- 7. cdn.who.int [cdn.who.int]

- 8. aun.edu.eg [aun.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 11. Dimethoate residues in Pakistan and mitigation strategies through microbial degradation: a review - ProQuest [proquest.com]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis[v1] | Preprints.org [preprints.org]

- 14. Speciation and persistence of dimethoate in the aquatic environment: characterization in terms of a rate model that takes into account hydrolysis, photolysis, microbial degradation and adsorption of the pesticide by colloidal and sediment particles [scielo.org.za]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. epa.gov [epa.gov]

Bioaccumulation Potential of Dimetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimetan, a member of the N,N-dimethylcarbamate class of insecticides, is recognized for its role in pest control. Understanding the bioaccumulation potential of such compounds is critical for a thorough environmental risk assessment. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration in the organism's tissues that is greater than in the surrounding medium. This guide evaluates the bioaccumulation potential of Dimetan based on its chemical properties and provides the standardized methodology for its empirical determination.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is closely related to its physicochemical properties, most notably its octanol-water partition coefficient (Log K_ow_). A low Log K_ow_ value generally indicates a lower potential for bioaccumulation.

| Property | Value | Implication for Bioaccumulation |

| Log K_ow_ | 1.83 | Low potential |

| Chemical Class | Carbamate | Generally low persistence and bioaccumulation |

The Log K_ow_ of 1.83 for Dimetan suggests a preference for the aqueous phase over the lipid phase, indicating that it is unlikely to accumulate significantly in the fatty tissues of organisms. Carbamate insecticides, as a class, are known for their relatively rapid degradation and metabolism in living organisms, which further reduces their bioaccumulation potential compared to more persistent organic pollutants like organochlorines.[1]

Experimental Protocol for Bioaccumulation Assessment (Based on OECD Guideline 305)

The standard method for determining the bioconcentration factor (BCF) of a chemical in fish is the OECD Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[2][3] This guideline outlines a comprehensive experimental procedure, a summary of which is provided below.

Principle

The test consists of two phases: an uptake phase and a depuration phase . During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. This is followed by a depuration phase where the fish are transferred to a substance-free environment. The concentration of the test substance in the fish tissue is monitored throughout both phases to determine the rates of uptake and depuration, from which the bioconcentration factor is calculated.

Test Organisms

A variety of fish species can be used, with common choices including:

-

Zebrafish (Danio rerio)

-

Rainbow Trout (Oncorhynchus mykiss)

-

Fathead Minnow (Pimephales promelas)

The fish should be healthy, from a single stock, and acclimated to the test conditions.

Test Conditions

-

Water: The test water should be of a quality that does not stress the fish. Key parameters such as temperature, pH, and dissolved oxygen should be maintained within a narrow range suitable for the chosen species.

-

Test Substance Concentration: At least one concentration of the test substance is used. This concentration should be at least two orders of magnitude lower than the acute lethal concentration (LC50) to avoid toxic effects during the study.

-

Controls: A control group of fish is maintained under identical conditions but without the test substance.

-

Feeding: Fish are fed daily with a standard diet.

Procedure

-

Uptake Phase: Fish are exposed to the test substance in a flow-through system to maintain a constant concentration. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish is reached (i.e., the concentration of the substance in the fish no longer increases with time). Samples of fish and water are taken at regular intervals for analysis.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. The duration of this phase is typically half that of the uptake phase. Fish samples are taken at intervals to measure the rate of elimination of the substance.

Data Analysis

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (C_f_) to its concentration in the water (C_w_) at steady-state.

BCF = C_f_ / C_w_

Alternatively, if a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k_1_) to the depuration rate constant (k_2_).

BCF = k_1_ / k_2_

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Bioaccumulation Assessment

Caption: Workflow for OECD 305 Bioaccumulation Study.

Generalized Metabolic Pathway of Carbamates

While the specific metabolic pathway for Dimetan has not been detailed in the available literature, the general pathway for carbamate insecticides involves two main phases of metabolism. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

Caption: Generalized Carbamate Metabolic Pathway.

Metabolism and Excretion of Carbamates

Carbamate pesticides are generally metabolized and excreted relatively quickly by organisms, which contributes to their low bioaccumulation potential. The primary metabolic pathways include:

-

Hydrolysis: The ester linkage in the carbamate structure is susceptible to hydrolysis by esterase enzymes, breaking the molecule into less toxic components.

-

Oxidation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the aromatic ring or alkyl side chains, increasing the polarity of the molecule.

-

Conjugation: The products of Phase I metabolism are often conjugated with endogenous molecules such as glucuronic acid or sulfate. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in urine and feces.

This rapid metabolism and excretion prevent the long-term storage of carbamates in fatty tissues, thus limiting their bioaccumulation.

Conclusion

References

The Unseen Toll: An In-depth Technical Guide to the Acute and Chronic Toxicity of Dimetan in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Dimetan, known scientifically as Dimethoate, is a widely utilized organophosphate insecticide valued for its efficacy against a broad spectrum of agricultural pests.[1][2][3][4] However, its application is not without ecological consequence. This technical guide provides a comprehensive overview of the acute and chronic toxicity of Dimetan in non-target organisms, offering critical data and experimental insights for environmental risk assessment and the development of safer alternatives.

The primary mechanism of Dimetan's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, Dimetan causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses, which can result in paralysis and death.[5][6][7] This mode of action, while effective for pest control, poses a significant threat to a wide array of non-target species that share similar neurological pathways.

Acute Toxicity Profile of Dimetan

Acute toxicity is defined as the adverse effects that occur following a single or short-term exposure to a substance. The most common measures of acute toxicity are the median lethal dose (LD50), the dose that is lethal to 50% of a test population, and the median lethal concentration (LC50), the concentration in water that is lethal to 50% of an aquatic test population over a specified period.

Table 1: Acute Toxicity of Dimetan in Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 96-h LC50 | 6.2 mg/L | 96 hours | [1] |

| Lepomis macrochirus | Bluegill Sunfish | 96-h LC50 | 6.0 mg/L | 96 hours | [1][8] |

| Cyprinus carpio | Carp | 7-d LC50 | 22.4 mg/L | 7 days | [8] |

| Heteropneustes fossilis | Freshwater Catfish | 96-h LC50 | 2.98 mg/L | 96 hours | [9][10] |

| Rasbora daniconius | Freshwater Fish | 96-h LC50 | 9.136 ppm | 96 hours | [11] |

| Daphnia magna | Water Flea | 48-h EC50 | 0.13 - 0.15 mg/L | 48 hours | [8] |

| Pteronarcys californica | Stonefly | 96-h LC50 | 43 µg/L | 96 hours | |

| Limnaea acuminata | Subtropical Gastropod | 48-h LC50 | 0.024 mg/L | 48 hours | [8] |

| Rana hexadactyla | Indian Green Frog (tadpoles) | 96-h LC50 | 0.0078 mg/L | 96 hours | [8] |

Table 2: Acute Toxicity of Dimetan in Non-Target Terrestrial Organisms

| Species | Common Name | Endpoint | Value | Reference(s) |

| Anas platyrhynchos | Mallard Duck | Oral LD50 | 41.7 - 63.5 mg/kg | [1] |

| Phasianus colchicus | Ring-necked Pheasant | Oral LD50 | 20.0 mg/kg | [1] |

| Rattus norvegicus | Rat | Oral LD50 | Varies (moderately toxic) | [12] |

| Apis mellifera | Honeybee | Oral LD50 | Highly toxic | [1] |

Chronic Toxicity Profile of Dimetan

Chronic toxicity involves the adverse health effects from repeated or long-term exposure to a substance. Key endpoints for chronic toxicity include the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose or concentration at which no adverse effects are observed, and the Lowest-Observed-Adverse-Effect-Level (LOAEL), the lowest dose or concentration at which an adverse effect is observed.

Table 3: Chronic Toxicity of Dimetan in Non-Target Organisms

| Species | Common Name | Endpoint | Value | Exposure Duration | Observed Effects | Reference(s) |

| Daphnia magna | Water Flea | 23-d EC50 (Immobilization) | 0.13 - 0.15 mg/L | 23 days | Immobilization | |

| Daphnia magna | Water Flea | LOEC (Reproduction) | 0.062 mg/L | 23 days | Reduced reproduction | [8] |

| Brachydanio rerio | Zebrafish | 7-d NOEC (Mortality) | 3.1 - 5.3 mg/L | 7 days | Mortality | |

| Xenopus laevis | African Clawed Frog | 100-d NOEC (Growth & Development) | 32 mg/L | 100 days | Growth and development | [8] |

| Rattus norvegicus | Rat | NOAEL (Reproductive) | 1.2 mg/kg bw/day | Multigenerational | Reproductive performance |

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols. Below are detailed summaries of the methodologies for key toxicity tests.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.[13][14][15]

Methodology:

-

Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. The fish are acclimated to the laboratory conditions for at least 12 days.[15][16]

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[15][17] Water temperature, pH, and other quality parameters are maintained within a narrow range.[17]

-

Dose Selection: A range of at least five concentrations of the test substance is used, along with a control group.[14][15]

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[14][15]

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[13]

Avian Dietary Toxicity Test (Based on OECD Guideline 205)

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population over a defined period.[18][19][20]

Methodology:

-

Test Organisms: A suitable bird species, such as the Mallard Duck (Anas platyrhynchos) or Northern Bobwhite (Colinus virginianus), is chosen. The birds are typically young and are acclimated to the test conditions.

-

Test Diet: The test substance is mixed into the birds' feed at a minimum of five different concentrations. Two control groups are also maintained.[20]

-

Exposure Period: The birds are fed the treated diet for five consecutive days, followed by a minimum of three days of an untreated diet.[19][20]

-

Observations: Mortalities, signs of toxicity, abnormal behavior, body weight, and food consumption are recorded daily throughout the test and observation periods.[20]

-

Data Analysis: The LC50 value is calculated based on the observed mortalities. Sublethal effects are also reported.

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic toxicity test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

Methodology:

-

Test Organisms: Young female Daphnia magna (<24 hours old) are used to initiate the test.

-

Test System: The daphnids are exposed to the test substance in a semi-static or flow-through system for 21 days.

-

Dose Levels: At least five concentrations of the test substance are tested, along with a control.

-

Feeding: The daphnids are fed daily with a suitable food source, such as algae.

-

Observations: The survival of the parent daphnids and the number of live offspring produced are recorded at regular intervals.

-

Data Analysis: The primary endpoint is the total number of live young produced per surviving parent over the 21-day period. The ECx (e.g., EC10, EC20, EC50) for reproductive effects is determined, along with the NOEC and LOEC.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary toxicological mechanism of Dimetan in both target and non-target organisms is the inhibition of acetylcholinesterase (AChE). This enzyme is critical for terminating nerve signals at cholinergic synapses.

The process is as follows:

-

Acetylcholine Release: A nerve impulse triggers the release of acetylcholine into the synaptic cleft.

-

Receptor Binding: Acetylcholine binds to its receptors on the postsynaptic neuron, propagating the nerve signal.

-

Acetylcholinesterase Action: AChE rapidly hydrolyzes acetylcholine into choline and acetic acid, terminating the signal and allowing the synapse to reset.

-

Dimetan Inhibition: Dimetan, or more accurately its active metabolite omethoate, binds to the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive.

-

Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the postsynaptic receptors.

-

Toxic Effects: This persistent stimulation results in a range of adverse effects, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[4]

References

- 1. EXTOXNET PIP - DIMETHOATE [extoxnet.orst.edu]

- 2. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccme.ca [ccme.ca]

- 9. Acute toxicity bioassay of dimethoate on freshwater airbreathing catfish, Heteropneustes fossilis (Bloch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeb.co.in [jeb.co.in]

- 11. ijrbat.in [ijrbat.in]

- 12. 915. Dimethoate (Pesticide residues in food: 1996 evaluations Part II Toxicological) [inchem.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 17. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Detection of Dimetan in Water

Introduction

Dimetan is a carbamate insecticide that has been used for the control of various pests. Due to its potential for environmental contamination, particularly of water sources, sensitive and reliable analytical methods are required for its detection and quantification. This document provides a detailed application note and protocol for the analysis of Dimetan in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the determination of pesticide residues in environmental matrices.

While a specific validated method for Dimetan was not found in the available literature, this protocol has been developed based on established methods for the analysis of other carbamate pesticides and multi-residue pesticide screening in water. It is important to note that this method should be validated specifically for Dimetan in the user's laboratory to ensure accuracy and reliability.

Principle

This method involves the extraction and concentration of Dimetan from water samples using solid-phase extraction (SPE). The extracted analyte is then separated and detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the accurate quantification of Dimetan at low concentrations.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

-

Standards: Dimetan analytical standard

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

-

Filters: 0.22 µm syringe filters (PTFE or other compatible material)

-

Other: Volumetric flasks, pipettes, vials for LC-MS/MS

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Experimental Protocols

Standard Preparation

Prepare a stock solution of Dimetan (e.g., 1000 µg/mL) in a suitable solvent such as methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in the initial mobile phase composition. These standards will be used to construct a calibration curve for quantification.

Sample Collection and Preservation

Collect water samples in clean glass bottles. If not analyzed immediately, samples should be stored at 4°C and protected from light. For longer storage, acidification to pH 2-3 with an appropriate acid may be necessary to prevent degradation, though compatibility with the target analyte should be verified.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

-

Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained Dimetan from the cartridge with a suitable organic solvent. A common choice is 2 x 3 mL of acetonitrile or methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Dimetan need to be determined by infusing a standard solution. For a compound with a molecular weight of 211.26 g/mol , the protonated molecule [M+H]⁺ would be m/z 212.2. Hypothetical MRM transitions would be selected based on fragmentation patterns. For example:

-

Precursor Ion (Q1): 212.2 m/z

-

Product Ion (Q3) 1 (Quantifier): To be determined experimentally

-

Product Ion (Q3) 2 (Qualifier): To be determined experimentally

-

Collision Energy: To be optimized for each transition.

-

Data Presentation

The following table summarizes typical quantitative data that should be obtained during method validation. The values presented are hypothetical and should be determined experimentally for Dimetan.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | < 0.01 µg/L |

| Limit of Quantification (LOQ) | < 0.05 µg/L |

| Recovery | 70-120% |

| Precision (RSD%) | < 20% |

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of Dimetan in water.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the analytical process, from sample collection to final result.

Caption: Logical flow of the analytical method for Dimetan detection.

Conclusion

The protocol described provides a robust framework for the determination of Dimetan in water samples. The use of solid-phase extraction for sample preparation coupled with the high selectivity and sensitivity of LC-MS/MS allows for reliable quantification at trace levels. It is imperative that the method is validated in the laboratory for the specific matrix and analyte to ensure the quality and accuracy of the results. This includes the determination of specific MRM transitions, optimization of collision energies, and assessment of method performance parameters such as linearity, LOD, LOQ, accuracy, and precision.

Application Note: Quantitative Analysis of Dimenhydrinate using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Dimenhydrinate. Dimenhydrinate is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline.[1][2][3] This protocol provides a comprehensive guide for the separation, identification, and quantification of these two components in various sample matrices. The described methodology is crucial for quality control, pharmacokinetic studies, and impurity profiling in drug development.

Introduction

Dimenhydrinate is a widely used over-the-counter antihistamine and antiemetic medication.[1] Accurate and precise analytical methods are essential for ensuring the quality and efficacy of pharmaceutical formulations containing this active ingredient. Gas chromatography coupled with mass spectrometry offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like the components of Dimenhydrinate. This document outlines a detailed protocol for sample preparation and GC-MS analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Standard Solution Preparation:

-

Sample Extraction from Tablets:

-

Grind a representative number of tablets into a fine powder.

-

Accurately weigh a portion of the powder and transfer it to a volumetric flask.

-

Add a suitable extraction solvent (e.g., acetonitrile or chloroform) and sonicate to ensure complete dissolution of the active ingredients.[2]

-

Filter the solution to remove any insoluble excipients.

-

If necessary, dilute the filtrate with the same solvent to fall within the calibration range.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters have been found to be effective for the analysis of Dimenhydrinate.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 300°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | |

| Initial Temperature | 100°C, hold for 1 min |

| Ramp 1 | 25°C/min to 180°C, hold for 8 min |

| Ramp 2 | 25°C/min to 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Transfer Line Temperature | 275°C |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Mass Range (Full Scan) | 50-500 amu |

Data Presentation

Under the specified GC-MS conditions, Diphenhydramine and 8-Chlorotheophylline are well-separated and can be quantified based on their retention times and characteristic mass fragments.

Table 2: Quantitative Data for Dimenhydrinate Components

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Quantifier/Qualifier Ions (m/z) |

| Diphenhydramine | 7.60 | 255 | 58, 73, 165, 167 |

| 8-Chlorotheophylline | 14.01 | 214 | 214, 165 |

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Experimental Workflow and Signaling Pathways